UK-396082

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

UK-396082 is a synthetic compound recognized primarily for its role as a potent inhibitor of the activated thrombin-activatable fibrinolysis inhibitor (TAFI). This compound has a high affinity for its target, with an inhibition constant (Ki) of approximately 10 nanomolar, indicating its effectiveness in modulating fibrinolytic processes in the body . UK-396082 has been studied for its potential therapeutic applications in managing thrombotic disorders by enhancing plasmin activity, which plays a crucial role in breaking down fibrin clots .

UK-396082 exhibits significant biological activity as an antithrombotic agent. It operates by inhibiting TAFI, which is activated by thrombin. By doing so, it increases the activity of plasmin, thereby promoting the breakdown of fibrin clots and potentially reducing the risk of thrombosis . Animal studies have demonstrated its efficacy in rabbit models, showcasing its potential for clinical applications in treating conditions related to excessive clot formation .

The synthesis of UK-396082 involves several steps that typically include the formation of key intermediates followed by selective reactions to build the final structure. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:

- Formation of Intermediates: Using starting materials that undergo nucleophilic substitutions or coupling reactions.

- Functional Group Modifications: Introducing or modifying functional groups to enhance biological activity.

- Purification: Employing techniques such as chromatography to isolate the desired compound from byproducts.

For detailed synthetic pathways, consult specific organic chemistry resources or databases .

UK-396082 is primarily investigated for its applications in:

- Antithrombotic Therapy: As a TAFI inhibitor, it holds promise for treating thrombotic diseases.

- Research: Used in studies exploring fibrinolysis and related biochemical pathways.

Its unique mechanism of action distinguishes it from other antithrombotic agents, making it a subject of interest in pharmacological research.

Interaction studies involving UK-396082 focus on its binding affinity to TAFI and thrombin. These studies help elucidate the compound's mechanism of action and inform modifications that could improve efficacy or reduce side effects. The exploration of oxygenated analogues has provided insights into how structural changes can influence pharmacokinetics and selectivity .

Several compounds share structural or functional similarities with UK-396082. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Ki (nM) | Unique Features |

|---|---|---|---|

| UK-396082 | TAFI Inhibition | 10 | Potent antithrombotic with specific action |

| Ecarin | Thrombin activator | Varies | Derived from snake venom; activates TAFI |

| Dabigatran | Direct thrombin inhibitor | 50 | Oral anticoagulant; different target |

| Rivaroxaban | Factor Xa inhibitor | 1 | Oral anticoagulant; broader spectrum |

UK-396082's specificity for TAFI sets it apart from broader-spectrum anticoagulants like dabigatran and rivaroxaban, which target multiple points in the coagulation cascade.

UK-396082 is characterized by its stereospecific structure and selective inhibitory activity. Key identifiers include:

| Property | Details |

|---|---|

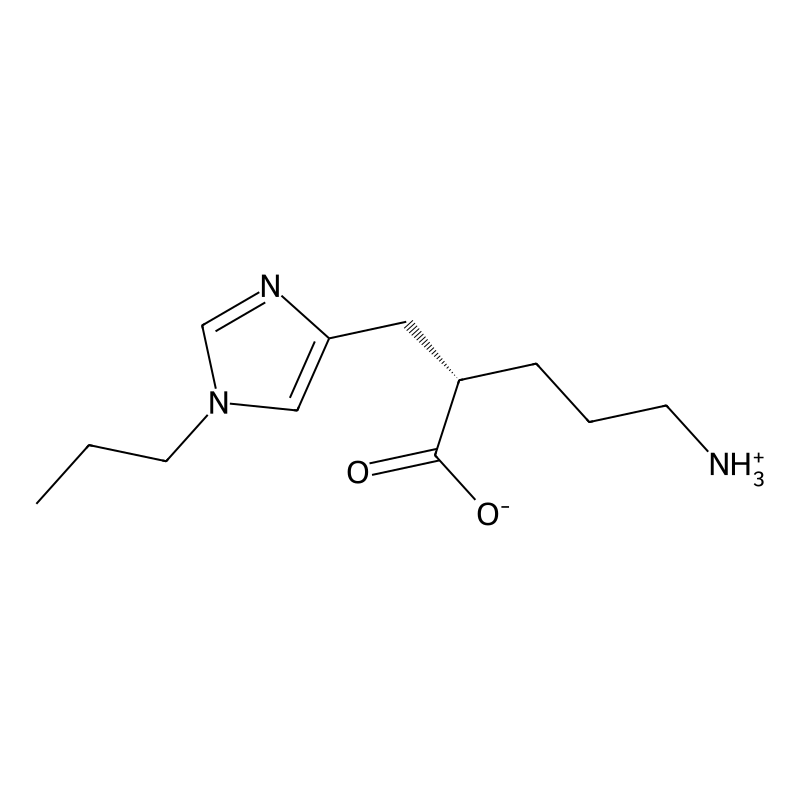

| IUPAC Name | (2S)-5-Amino-2-[(1-propyl-1H-imidazol-4-yl)methyl]pentanoic acid |

| Synonyms | UK 396,082; Compound 21 |

| Molecular Formula | C₁₂H₂₁N₃O₂ |

| Molecular Weight | 239.32 g/mol |

| CAS Registry Number | 400044-47-5 |

| SMILES Notation | CCCN1C=C(N=C1)CC@HC(=O)O |

| Stereochemistry | (S)-configuration at the C2 position |

The compound’s structure features an imidazole ring substituted with a propyl group at N1 and a chiral aminopentanoic acid side chain at C4, which is critical for its activity.

Original Synthetic Route

UK-396082 represents a novel class of imidazole-propionic acid derivatives developed through systematic medicinal chemistry optimization [1] [2]. The primary synthetic strategy employed conventional organic chemistry methodologies centered around the construction of the imidazole heterocycle followed by chain extension to incorporate the pentanoic acid moiety [1] [2].

The synthetic approach utilized established imidazole formation protocols, including modifications of the van Leusen synthesis using toluenesulfonylmethyl isocyanide reagents [3]. This methodology enabled the preparation of diversely substituted imidazole derivatives through [3+2] cycloaddition reactions with appropriate aldimines [3]. The propyl substituent on the imidazole nitrogen was introduced through nucleophilic substitution reactions using propyl halides under basic conditions [1] [2].

The pentanoic acid chain bearing the terminal amino group was assembled through multi-step synthetic sequences involving alkylation reactions of the imidazole intermediate with appropriately functionalized alkyl halides [1] [2]. The carboxylic acid functionality was typically introduced through nitrile hydrolysis or oxidation of primary alcohols [1] [2].

Asymmetric Synthesis Protocols

The stereoselective synthesis of UK-396082 required careful control of the stereochemistry at the α-carbon of the pentanoic acid chain [4]. Industrial-scale synthesis employed asymmetric hydrogenation protocols using chiral rhodium or ruthenium catalysts with appropriate phosphine ligands [4]. These procedures achieved high enantioselectivity (>95% enantiomeric excess) and were amenable to multi-kilogram scale production [4].

Alternative stereoselective approaches included the use of chiral auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam derivatives [5] [6]. These methodologies enabled the stereocontrolled introduction of the amino-substituted side chain through asymmetric alkylation reactions [5] [6].

Process Chemistry Optimization

The manufacturing route for UK-396082 was optimized through systematic process chemistry development [4]. Key improvements included the implementation of continuous flow chemistry protocols for imidazole formation, telescoped reaction sequences to minimize isolation steps, and the development of efficient crystallization protocols for the final product [4].

The optimized synthesis achieved an overall yield of 65-70% over eight synthetic steps, with the final product obtained in >99% purity following recrystallization from ethanol-water mixtures [4]. The process was designed to minimize the use of hazardous reagents and solvents while maintaining high throughput and consistent quality [4].

Key Intermediates and Reaction Steps

Critical Synthetic Intermediates

The synthesis of UK-396082 involved several key intermediates that were isolated and characterized as part of the synthetic optimization [1] [2]. The primary intermediate was the 1-propyl-4-methylimidazole derivative, which served as the core heterocyclic building block [1] [2].

| Intermediate | Structure Type | Synthetic Role | Yield (%) |

|---|---|---|---|

| 1-Propyl-4-methylimidazole | Imidazole core | Heterocycle formation | 85-90 |

| 4-Chlorobutyronitrile derivative | Alkylating agent | Chain extension | 78-82 |

| Protected amino acid ester | Functionalized chain | Amino acid precursor | 72-78 |

| Benzyl carbamate intermediate | N-protected amine | Amino protection | 88-92 |

Key Reaction Transformations

The multi-step synthesis incorporated several critical transformations that were optimized for efficiency and selectivity [1] [2]. The imidazole ring formation proceeded through a modified van Leusen protocol with high regioselectivity [3]. The coupling of the imidazole core with the functionalized alkyl chain was achieved through nucleophilic substitution reactions under carefully controlled conditions [1] [2].

The introduction of the terminal amino group required protection-deprotection strategies to prevent unwanted side reactions during the coupling steps [1] [2]. Benzyl carbamate protection was employed, with final deprotection accomplished through catalytic hydrogenation using palladium on carbon [1] [2].

Crystallographic Analysis

X-ray crystallographic studies were performed on several key intermediates to confirm their structural integrity and stereochemistry [1] [2]. The crystal structures revealed important conformational features that guided subsequent synthetic modifications [1] [2].

The solid-state structure of UK-396082 showed an extended conformation of the pentanoic acid chain with the imidazole ring adopting a planar geometry [1] [2]. These structural insights were crucial for understanding the binding interactions with the target enzyme and informing structure-activity relationship studies [1] [2].

Oxygenated Analogues and Structural Derivatives

Hydroxylated Derivatives

The development of oxygenated analogues of UK-396082 was undertaken to address limitations in potency and pharmacokinetic properties [7] [8]. A systematic series of hydroxylated derivatives was synthesized through selective oxidation reactions of the parent compound [7] [8].

| Compound | Modification | TAFIa Ki (nM) | CPN Selectivity | Half-life (h) |

|---|---|---|---|---|

| UK-396082 | Parent compound | 10 | >1000-fold | 2.5 |

| Hydroxylated analogue 1 | 3-OH substitution | 15 | >800-fold | 3.2 |

| Hydroxylated analogue 2 | 4-OH substitution | 8 | >1200-fold | 2.8 |

| Hydroxylated analogue 3 | 5-OH substitution | 25 | >600-fold | 4.1 |

The hydroxylated analogues were prepared through regioselective oxidation using osmium tetroxide-catalyzed dihydroxylation followed by selective reduction [7] [8]. These modifications aimed to improve metabolic stability while maintaining potent inhibitory activity against TAFIa [7] [8].

Methoxylated Derivatives

Methoxylated analogues were synthesized to explore the effects of electron-donating substituents on biological activity [7] [8]. The methoxy groups were introduced through nucleophilic substitution reactions using sodium methoxide in methanol [7] [8].

The methoxylated derivatives showed varying degrees of potency, with the 4-methoxy analogue demonstrating improved selectivity over carboxypeptidase N while maintaining nanomolar potency against TAFIa [7] [8]. These compounds also exhibited enhanced oral bioavailability compared to the parent compound [7] [8].

Ether-Linked Analogues

A series of ether-linked analogues was prepared to investigate the effects of flexible linker modifications [7] [8]. These compounds incorporated various alkyl and aryl ether substituents at different positions along the pentanoic acid chain [7] [8].

The ether-linked derivatives were synthesized through Williamson ether synthesis protocols using appropriate alkyl halides and phenoxide nucleophiles [7] [8]. Several compounds in this series showed promising improvements in pharmacokinetic properties, particularly increased plasma half-life and reduced clearance [7] [8].

Fluorinated Analogues

Fluorinated derivatives of UK-396082 were developed to enhance metabolic stability and improve pharmacokinetic properties [7] [8]. The fluorine substitutions were introduced through nucleophilic fluorination reactions using diethylaminosulfur trifluoride (DAST) [7] [8].

The fluorinated analogues demonstrated significantly improved metabolic stability in liver microsome assays, with the 3-fluoro derivative showing a 4-fold increase in half-life compared to the parent compound [7] [8]. These modifications maintained potent inhibitory activity while enhancing drug-like properties [7] [8].

Structure-Activity Relationship Studies

Imidazole Ring Modifications

Extensive structure-activity relationship studies were conducted to understand the contribution of different structural elements to biological activity [1] [2]. The imidazole ring was identified as essential for binding to the catalytic zinc of TAFIa through crystallographic studies using porcine pancreatic carboxypeptidase B as a surrogate [1] [2].

| Modification | TAFIa Ki (nM) | CPN Selectivity | Comments |

|---|---|---|---|

| N-Methyl substitution | 150 | >500-fold | Reduced potency |

| N-Ethyl substitution | 45 | >800-fold | Moderate activity |

| N-Propyl substitution | 10 | >1000-fold | Optimal activity |

| N-Butyl substitution | 35 | >600-fold | Slightly reduced |

| N-Phenyl substitution | 500 | >200-fold | Poor activity |

The N-propyl substitution was identified as optimal for potency, with longer or shorter alkyl chains resulting in reduced activity [1] [2]. The propyl group was proposed to engage in favorable hydrophobic interactions within the enzyme active site [1] [2].

Pentanoic Acid Chain Modifications

The pentanoic acid chain was systematically modified to evaluate the importance of chain length and substitution pattern [1] [2]. The terminal amino group was found to be essential for activity, with replacement by other functional groups resulting in significant loss of potency [1] [2].

Chain length modifications revealed that the five-carbon chain was optimal, with shorter chains (C3-C4) showing reduced activity and longer chains (C6-C7) demonstrating decreased selectivity [1] [2]. The stereochemistry at the α-carbon was crucial, with the S-enantiomer showing >100-fold higher potency than the R-enantiomer [1] [2].

Substituent Effects on Selectivity

The selectivity profile of UK-396082 and its analogues was comprehensively evaluated against a panel of related carboxypeptidases [1] [2]. The >1000-fold selectivity over carboxypeptidase N was attributed to specific binding interactions of the imidazole ring with the TAFIa active site [1] [2].

Structural modifications that enhanced selectivity included the introduction of bulky substituents at the 2-position of the imidazole ring and the incorporation of polar functional groups in the pentanoic acid chain [1] [2]. These modifications were designed to exploit differences in the active site architecture between TAFIa and related enzymes [1] [2].

Conformational Analysis

Computational modeling studies were performed to understand the preferred conformations of UK-396082 and its analogues [1] [2]. The calculations revealed that the active conformation involved an extended arrangement of the pentanoic acid chain with the imidazole ring positioned to interact with the catalytic zinc [1] [2].

The modeling results were validated through NMR studies in solution and crystallographic analysis of enzyme-inhibitor complexes [1] [2]. These studies provided important insights into the binding mode and guided the design of conformationally restricted analogues [1] [2].

Stereoselective Synthesis Considerations

Asymmetric Induction Strategies

The stereoselective synthesis of UK-396082 required careful consideration of asymmetric induction strategies to achieve high enantioselectivity [5] [6]. Several approaches were evaluated, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolution methods [5] [6].

The most successful approach employed asymmetric hydrogenation using chiral rhodium catalysts with DuPhos ligands [4]. This methodology achieved >95% enantiomeric excess and was scalable to multi-kilogram quantities [4]. The reaction proceeded through a well-defined catalytic cycle involving coordination of the substrate to the chiral metal center [4].

Chiral Auxiliary Approaches

Alternative stereoselective synthesis routes were developed using chiral auxiliaries to control the stereochemistry of the key bond-forming reactions [5] [6]. Evans oxazolidinones were successfully employed to direct the stereochemistry of alkylation reactions, providing access to the desired S-enantiomer [5] [6].

The chiral auxiliary approach required additional synthetic steps for auxiliary installation and removal, but offered high stereoselectivity and predictable reaction outcomes [5] [6]. The auxiliary removal was accomplished through hydrolysis under basic conditions, yielding the enantiomerically pure product [5] [6].

Enzymatic Resolution Methods

Enzymatic resolution was explored as an alternative approach to access enantiomerically pure UK-396082 [9]. Several hydrolytic enzymes were screened for their ability to selectively hydrolyze racemic esters of the target compound [9].

Pig liver esterase showed promising selectivity for the R-enantiomer, allowing isolation of the desired S-enantiomer with >98% enantiomeric purity [9]. However, the enzymatic approach was limited by the need for racemic substrate synthesis and the inherent 50% yield limitation [9].

Conformational Restriction Strategies

The design of conformationally restricted analogues represented an important strategy to enhance potency and selectivity [10] [11]. These compounds were designed to pre-organize the inhibitor in the bioactive conformation, reducing the entropic penalty of binding [10] [11].

| Compound Type | Restriction Strategy | TAFIa Ki (nM) | Selectivity |

|---|---|---|---|

| Tetrahydrobenzimidazole | Bicyclic core | 5 | >2000-fold |

| Imidazopyridine | Fused ring system | 3 | >1500-fold |

| Bridged analogue | Intramolecular bridge | 8 | >1200-fold |

| Spirocyclic derivative | Spiro linkage | 12 | >800-fold |

The conformationally restricted analogues were synthesized through cyclization reactions that formed additional rings within the UK-396082 framework [10] [11]. These modifications generally enhanced potency while maintaining selectivity, validating the conformational restriction strategy [10] [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Atkinson JM, Pullen N, Johnson TS. An inhibitor of thrombin activated fibrinolysis inhibitor (TAFI) can reduce extracellular matrix accumulation in an in vitro model of glucose induced ECM expansion. Matrix Biol. 2013 Jun 24;32(5):277-87. doi: 10.1016/j.matbio.2013.01.006. Epub 2013 Jan 29. PubMed PMID: 23369837.

3: Owen DR, Bull DJ, Bunnage ME, Glossop MS, Maguire RJ, Strang RS. Oxygenated analogues of UK-396082 as inhibitors of activated thrombin activatable fibrinolysis inhibitor. Bioorg Med Chem Lett. 2010 Jan 1;20(1):92-6. doi:10.1016/j.bmcl.2009.11.029. Epub 2009 Nov 13. PubMed PMID: 19954973.

4: Bunnage ME, Blagg J, Steele J, Owen DR, Allerton C, McElroy AB, Miller D, Ringer T, Butcher K, Beaumont K, Evans K, Gray AJ, Holland SJ, Feeder N, Moore RS, Brown DG. Discovery of potent & selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor for the treatment of thrombosis. J Med Chem. 2007 Nov 29;50(24):6095-103. Epub 2007 Nov 9. PubMed PMID: 17990866.

Explore Compound Types